Compound Description: Venetoclax is a potent B-cell lymphoma-2 (Bcl-2) inhibitor used for treating various blood cancers [, ].
Relevance: While Venetoclax does not share a direct structural resemblance to 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, the paper that discusses this compound also delves into the synthesis and characterization of Venetoclax's oxidative impurities. These impurities arise from the degradation of Venetoclax due to oxidative stress []. The study of these impurities is critical for ensuring the safety and efficacy of Venetoclax as a medication.
Venetoclax N-oxide (VNO)
Compound Description: VNO is an oxidative impurity of Venetoclax, formed through oxidation at the piperazine nitrogen [].
Relevance: VNO is structurally related to 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide as both compounds are benzamide derivatives. The presence of a benzamide group in both compounds suggests that they might share some physicochemical properties. Further, the formation of VNO as an impurity highlights the susceptibility of certain functional groups in 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, like the nitrogen in the isothiazolidine dioxide ring, to oxidation under stress conditions [].
Venetoclax Hydroxylamine Impurity (VHA)
Compound Description: VHA is another oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of VNO [].
Relevance: Though not a direct structural analogue of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, VHA exemplifies the potential for complex degradation pathways in compounds with similar structural motifs. This knowledge is essential for understanding the stability and potential degradation products of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide [].
M27
Compound Description: M27 is a major metabolite of Venetoclax in humans, formed by oxidation and cyclization reactions [].
Relevance: This compound, although structurally dissimilar to 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, highlights the metabolic transformations that can occur with compounds containing similar structural features, particularly those susceptible to oxidation, like the chlorine atom and the sulfur atom in the dioxidoisothiazolidine ring of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide [].
Compound Description: M30 is a key metabolite of Venetoclax, generated via nitro reduction, primarily by gut bacteria [].
Relevance: Although structurally different from 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, M30 is a benzamide derivative. The presence of a benzamide group in both compounds suggests that they might share some physicochemical properties. Additionally, this finding underscores the importance of considering potential metabolic pathways, including nitro reduction, that could be relevant to 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, especially given the presence of the sulfur atom in its structure [].
Compound Description: CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) [, , , , ].
Relevance: CDPPB, while not structurally similar to 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, is a benzamide derivative. This structural similarity suggests a potential for shared physicochemical properties. The research on CDPPB focuses on its interaction with the MPEP binding site on mGluR5, emphasizing the importance of understanding how different substituents on the benzamide core can influence pharmacological activity []. This information can be valuable when considering potential interactions of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide with biological targets.
Compound Description: VU-29 is a highly potent analog of CDPPB, acting as a positive allosteric modulator of mGluR5 [].
Relevance: Although structurally distinct from 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, VU-29 exemplifies how modifications to a parent compound (in this case, CDPPB) can significantly enhance its potency towards a specific target (mGluR5). Like CDPPB, VU-29 is also a benzamide derivative, indicating that substitutions on the benzamide core can significantly alter its pharmacological properties [].
Compound Description: CPPHA is a positive allosteric modulator of the mGluR5 receptor [, , , ].
Relevance: CPPHA, though not a direct structural analog of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, highlights the structural diversity among mGluR5 positive allosteric modulators. This compound, unlike CDPPB or VU-29, does not bind to the same allosteric site as the negative allosteric modulator MPEP. This suggests that different mGluR5 PAMs might exert their effects through distinct mechanisms [].
Compound Description: This compound is a functionally irreversible inhibitor of human sterol 14α-demethylase (CYP51) [].
Relevance: Despite lacking close structural similarity to 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, this inhibitor highlights the significance of benzamide derivatives in medicinal chemistry. The compound's interaction with CYP51 underscores the potential for benzamide-containing molecules to serve as scaffolds for developing novel therapeutic agents. Understanding structure-activity relationships within this class of compounds could offer insights into designing more potent and selective inhibitors [].
Compound Description: This group of compounds has shown potential as anticancer and anti-HIV agents [, ].
Relevance: Although structurally distinct from 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, these compounds highlight the diverse pharmacological activities exhibited by molecules containing a chlorine-substituted benzene ring. The presence of a chlorine atom in both the target compound and these benzenesulfonamide derivatives suggests a possible role of this halogen in their respective mechanisms of action. Further investigation into the structure-activity relationships of both groups of compounds could uncover valuable insights into designing more effective therapeutic agents [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.